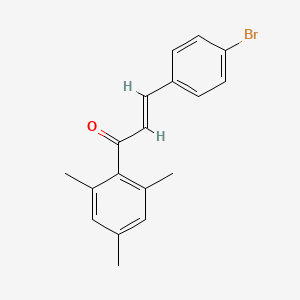
Asaphan
Übersicht
Beschreibung
Asaphan, also known as acetylsalicylic acid, is a widely used compound in the medical field. It belongs to the group of medications called analgesics (pain relievers), antipyretics (fever reducers), anti-inflammatories (inflammation reducers), and platelet aggregation inhibitors (anticlotting agents). It works by interfering with the production of compounds in the body that cause pain, fever, inflammation, and blood clots .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetylsalicylic acid involves the reaction of salicylic acid with acetic anhydride. A small amount of a strong acid, such as sulfuric acid, is used as a catalyst to speed up the reaction. The excess acetic anhydride is quenched with the addition of water. The overall reaction takes place between a carboxylic acid and an acid anhydride to form an ester .
Industrial Production Methods
In industrial settings, the production of acetylsalicylic acid follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to separate the final product from by-products and unreacted starting materials .
Analyse Chemischer Reaktionen
Types of Reactions
Acetylsalicylic acid undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, acetylsalicylic acid can hydrolyze to form salicylic acid and acetic acid.
Oxidation: It can be oxidized to form various oxidation products, depending on the conditions.
Substitution: It can undergo substitution reactions, particularly in the aromatic ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Water and acidic or basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products Formed
Hydrolysis: Salicylic acid and acetic acid.
Oxidation: Various oxidation products depending on the specific oxidizing agent used.
Substitution: Different substituted derivatives of acetylsalicylic acid.
Wissenschaftliche Forschungsanwendungen
Acetylsalicylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis of other compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Extensively used as an analgesic, antipyretic, anti-inflammatory, and antiplatelet agent. It is also being researched for its potential role in cancer prevention and treatment.
Industry: Used in the production of various pharmaceuticals and as a standard for analytical methods
Wirkmechanismus
Acetylsalicylic acid exerts its effects by inhibiting the synthesis of prostaglandins. It is a non-selective inhibitor of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. Inhibition of COX-1 results in the inhibition of platelet aggregation, while inhibition of COX-2 leads to its anti-inflammatory and analgesic effects. Additionally, acetylsalicylic acid induces the production of aspirin-triggered lipoxins from arachidonic acid, contributing to its anti-inflammatory properties .
Vergleich Mit ähnlichen Verbindungen
Acetylsalicylic acid is often compared with other non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen and naproxen. While all these compounds share similar analgesic, antipyretic, and anti-inflammatory properties, acetylsalicylic acid is unique in its ability to irreversibly inhibit COX-1, leading to prolonged antiplatelet effects. This makes it particularly useful in preventing cardiovascular events .
List of Similar Compounds
- Ibuprofen
- Naproxen
- Diclofenac
- Ketoprofen
- Indomethacin
Eigenschaften
IUPAC Name |
ethyl 2-[[2-acetamido-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33Cl2N3O4/c1-3-35-26(34)24(18-20-7-5-4-6-8-20)30-25(33)23(29-19(2)32)17-21-9-11-22(12-10-21)31(15-13-27)16-14-28/h4-12,23-24H,3,13-18H2,1-2H3,(H,29,32)(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTPIOQJNAVKCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=C(C=C2)N(CCCl)CCCl)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33Cl2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80905645 | |
| Record name | 3-{4-[Bis(2-chloroethyl)amino]phenyl}-N-(1-ethoxy-1-oxo-3-phenylpropan-2-yl)-2-[(1-hydroxyethylidene)amino]propanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80905645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10065-57-3, 1620-25-3 | |
| Record name | Asafan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010065573 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Asaphan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526622 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-{4-[Bis(2-chloroethyl)amino]phenyl}-N-(1-ethoxy-1-oxo-3-phenylpropan-2-yl)-2-[(1-hydroxyethylidene)amino]propanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80905645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methyl-N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11708447.png)



![N'-[(E)-(4-methoxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11708483.png)
![3-(4-methylphenoxy)-5-oxo-5H-anthra[1,9-cd]isoxazol-6-yl benzoate](/img/structure/B11708490.png)
![3-[(E)-(hydroxyimino)methyl]-1-{2-oxo-2-[(phenylcarbamoyl)amino]ethyl}pyridinium](/img/structure/B11708495.png)
![3-chloro-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11708510.png)
![3-(3-Methylphenyl)-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B11708516.png)
![N-[(E)-(4-ethoxyphenyl)methylidene]-1-naphthalenamine](/img/structure/B11708517.png)
![N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-3-chlorobenzamide](/img/structure/B11708526.png)

![2,2'-[1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diylbis(3-methyl-1-oxobutane-1,2-diyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B11708539.png)
![(5E)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11708547.png)
